molecular formula C16H11N5O2S B2899057 N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1202998-03-5

N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2899057
CAS RN: 1202998-03-5
M. Wt: 337.36
InChI Key: QNOZKZHETWNRAT-UHFFFAOYSA-N
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Description

“N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds are known to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Thiadiazole-containing compounds are known to participate in various chemical reactions due to their mesoionic nature . They can cross cellular membranes, which is most likely attributed to the presence of the sulfur atom .


Physical And Chemical Properties Analysis

Thiadiazole derivatives are known for their good liposolubility, which is most likely attributed to the presence of the sulfur atom . This property allows them to cross cellular membranes and interact with biological targets .

Scientific Research Applications

Photovoltaics

Benzo[c][1,2,5]thiadiazole derivatives are extensively researched for use in photovoltaic devices due to their electron donor–acceptor systems. These systems are crucial for creating efficient organic solar cells .

Fluorescent Sensors

These compounds can act as fluorescent sensors . Their ability to fluoresce makes them valuable in various sensing applications, including biological imaging and environmental monitoring .

Organophotocatalysis

The benzo[c][1,2,5]thiadiazole motif is being studied for its potential as a visible-light organophotocatalyst . This application could revolutionize the way chemical reactions are initiated and controlled using light .

Photosensitizers

Derivatives of benzo[c][1,2,5]thiadiazole have been incorporated into polymers as photosensitizers . These materials are used to generate singlet oxygen in photodynamic therapy or in the oxidation of organic compounds .

Amplified Spontaneous Emission (ASE)

The design and synthesis of these compounds have led to the evaluation of their ASE properties. This is significant for developing new materials for optoelectronic devices .

Chemical Synthesis

Benzo[c][1,2,5]thiadiazole derivatives serve as key intermediates in the synthesis of various photovoltaic materials and other complex molecules .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif , which has been extensively researched for use in photovoltaics or as fluorescent sensors . .

Mode of Action

The mode of action of this compound is not well-studied. As a derivative of the BTZ motif, it may interact with its targets in a similar manner to other BTZ-based compounds. These compounds are known for their electron-accepting properties , which could influence their interactions with targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other BTZ-based compounds, it may affect similar pathways. For example, BTZ-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a BTZ-based compound, it may have similar effects to other compounds in this class. For example, BTZ-based compounds have been used as fluorescent sensors or bioimaging probes . .

Future Directions

Thiadiazole derivatives, including “N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide”, hold promise in the development of novel, more effective therapeutics . Their broad spectrum of biological activities makes them a versatile scaffold in medicinal chemistry . Future research could focus on exploring their potential in various therapeutic applications, optimizing their properties for specific uses, and assessing their safety and efficacy in clinical trials.

properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c1-9-2-4-10(5-3-9)15-18-19-16(23-15)17-14(22)11-6-7-12-13(8-11)21-24-20-12/h2-8H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOZKZHETWNRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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